

physicochemical properties of 6-Cyclopropylpyridazin-3-amine

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Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

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An In-depth Technical Guide to the Physicochemical Properties of **6-Cyclopropylpyridazin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring substituted with a cyclopropyl group and an amine functional group. As a member of the pyridazine family, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, and analgesic properties.^{[1][2][3]} This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and synthetic methodologies for **6-Cyclopropylpyridazin-3-amine**, offering a foundational resource for its application in research and development. The structural features of this molecule, particularly the combination of the electron-deficient pyridazine ring and the strained cyclopropyl moiety, make it a valuable building block for creating novel chemical entities with therapeutic potential.^[4]

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. **6-Cyclopropylpyridazin-3-amine** is systematically identified by its IUPAC name and its unique CAS Registry Number.

- IUPAC Name: **6-cyclopropylpyridazin-3-amine**[\[5\]](#)
- CAS Number: 1159814-07-9[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₇H₉N₃[\[5\]](#)[\[6\]](#)
- Molecular Weight: 135.17 g/mol [\[6\]](#)
- Canonical SMILES: C1CC1C2=CC=C(N=N2)N[\[5\]](#)
- InChI Key: VOZUGSUMEYWPY-UHFFFAOYSA-N[\[5\]](#)

Caption: 2D Chemical Structure of **6-Cyclopropylpyridazin-3-amine**.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and experimental properties for **6-Cyclopropylpyridazin-3-amine**.

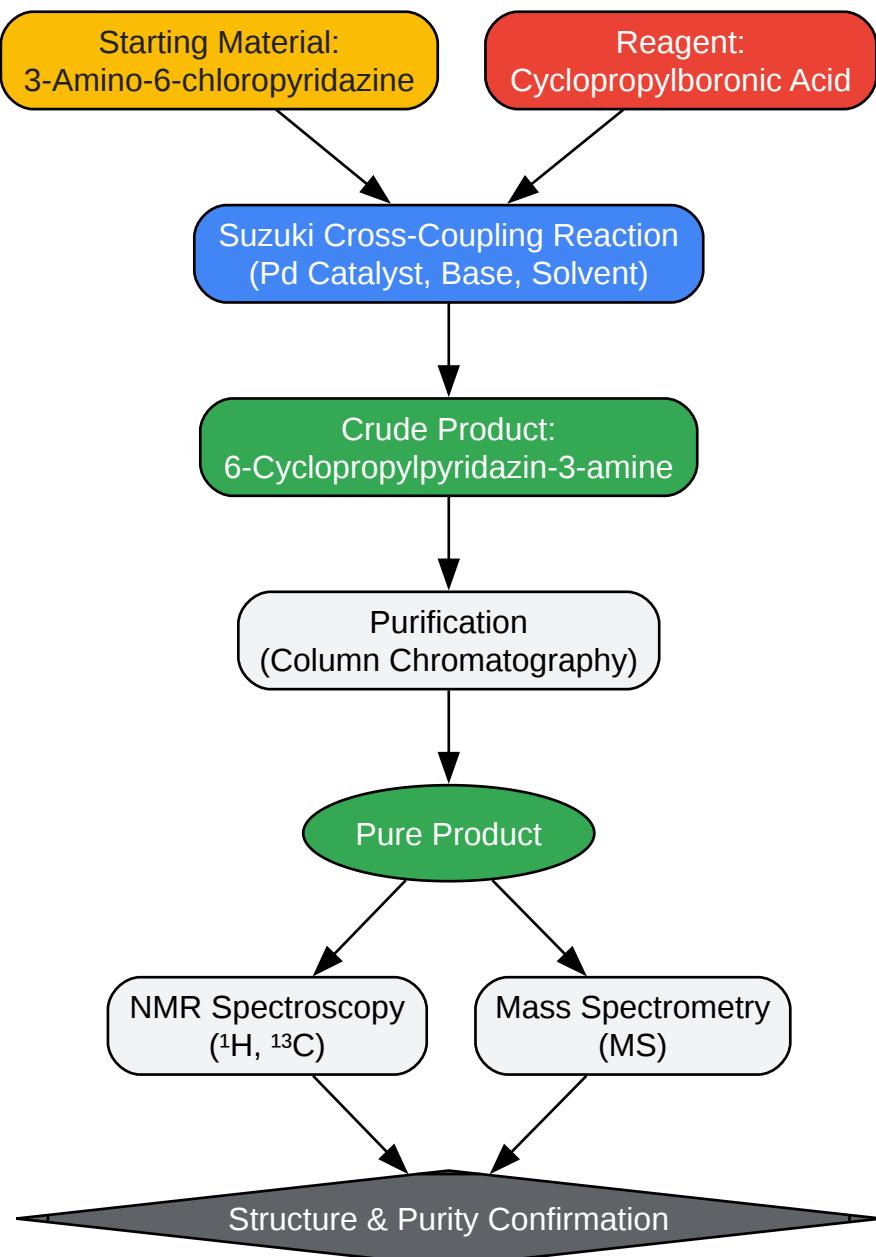
Property	Value	Source
Molecular Weight	135.17 g/mol	[6]
logP (Computed)	0.9362	[6]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	1	[6]
pKa (Predicted)	4.88 ± 0.10 (for the conjugate acid)	[8]
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Soluble in Methanol	[8]

Causality Behind Properties:

- logP: The calculated octanol-water partition coefficient (logP) of 0.9362 suggests a relatively balanced lipophilic and hydrophilic character.[6] This is a favorable property in drug design, as it can facilitate membrane permeability without compromising aqueous solubility. The cyclopropyl group contributes to lipophilicity, while the amine and pyridazine nitrogens provide hydrophilicity.
- TPSA: A Topological Polar Surface Area of 51.8 Å² is well within the range considered optimal for good oral bioavailability (typically < 140 Å²).[6] This value, derived from the nitrogen and hydrogen atoms of the amine group and the ring nitrogens, indicates the molecule's potential to interact with polar environments and cross biological membranes.
- pKa: The basicity of the amine group is a key feature. The predicted pKa of the conjugate acid is around 4.88, which is typical for an amino group attached to an electron-deficient pyridazine ring.[8][9] This property will govern the molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.

Synthesis and Characterization Workflow

The synthesis of **6-Cyclopropylpyridazin-3-amine** typically involves the functionalization of a pyridazine precursor. A logical and efficient synthetic strategy is the transition metal-catalyzed cross-coupling of an amino-halopyridazine with a cyclopropyl-donating reagent. Subsequent characterization is essential to confirm the structure and purity of the final product.



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Caption: A generalized workflow for the synthesis and characterization of **6-Cyclopropylpyridazin-3-amine**.

Biological Context and Potential Applications

While specific biological data for **6-Cyclopropylpyridazin-3-amine** is not extensively published, the pyridazine scaffold is well-established in medicinal chemistry.^[10] The N-methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been identified as a potent inhibitor of fibroblast growth factor receptors 1 and 2 (FGFR1/2), highlighting its potential as an antitumor agent.^[4]

The structural elements of **6-Cyclopropylpyridazin-3-amine** suggest it is a promising candidate for drug discovery programs:

- Kinase Hinge Binding: The pyridazine core can act as a "hinge-binder" motif, forming critical hydrogen bonds with the backbone of kinase enzymes, a common mechanism for kinase inhibitors.^[1]
- Cyclopropyl Moiety: The cyclopropyl group can fit into hydrophobic pockets of target proteins, potentially enhancing binding affinity and selectivity. Its rigid nature can also favorably influence the conformational entropy of binding.^[10]
- Primary Amine: The amine group at the 3-position serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Given these features, **6-Cyclopropylpyridazin-3-amine** is a valuable intermediate for the synthesis of libraries of compounds targeting protein kinases and other enzyme families implicated in oncology and inflammatory diseases.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and analysis of **6-Cyclopropylpyridazin-3-amine**, based on established chemical principles for related compounds.^{[11][12]}

Protocol 5.1: Synthesis via Suzuki Cross-Coupling

Rationale: This protocol employs a palladium-catalyzed Suzuki cross-coupling, a robust and widely used method for forming carbon-carbon bonds.^[11] 3-Amino-6-chloropyridazine is chosen as the starting material due to its commercial availability and the reactivity of the C-Cl bond in cross-coupling reactions.^{[12][13]}

Materials:

- 3-Amino-6-chloropyridazine
- Cyclopropylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
- Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

- Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel to yield pure **6-Cyclopropylpyridazin-3-amine**.

Protocol 5.2: Spectroscopic Characterization

Rationale: A combination of NMR and Mass Spectrometry is used to unequivocally confirm the identity and purity of the synthesized product. The expected chemical shifts and mass-to-charge ratio provide a structural fingerprint.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher spectrometer.
 - **Expected Signals:** Look for multiplets in the upfield region (approx. 0.6-1.2 ppm) corresponding to the cyclopropyl protons. Expect two doublets in the aromatic region (approx. 6.8-7.5 ppm) for the pyridazine ring protons. A broad singlet corresponding to the $-\text{NH}_2$ protons will also be present.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Expected Signals: Signals corresponding to the cyclopropyl carbons will appear in the aliphatic region (approx. 5-15 ppm). Aromatic carbons of the pyridazine ring will appear in the downfield region (approx. 115-160 ppm).

B. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.
- Data Interpretation: The primary validation is the observation of the molecular ion peak. For **6-Cyclopropylpyridazin-3-amine** ($C_7H_9N_3$), the expected mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ is approximately 136.08.[5]

Conclusion

6-Cyclopropylpyridazin-3-amine is a well-defined chemical entity with physicochemical properties that make it an attractive scaffold for modern drug discovery. Its balanced lipophilicity, favorable polar surface area, and versatile synthetic handles provide a strong foundation for developing novel therapeutics, particularly in the realm of kinase inhibition. The robust synthetic and analytical protocols outlined in this guide serve as a practical resource for researchers aiming to explore the full potential of this promising molecule.

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